Product packaging for Sodium 2-(4-methoxyphenoxy)propanoate(Cat. No.:CAS No. 150767-88-7)

Sodium 2-(4-methoxyphenoxy)propanoate

Cat. No.: B138092
CAS No.: 150767-88-7
M. Wt: 218.18 g/mol
InChI Key: SKORRGYRKQDXRS-UHFFFAOYSA-M
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Description

Sodium 2-(4-methoxyphenoxy)propanoate (CAS 13794-15-5) is a sodium salt derived from 2-(4-methoxyphenoxy)propanoic acid. It is widely recognized as a sweetness inhibitor in food science, selectively suppressing sweet taste perception without affecting bitter, salty, or umami flavors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NaO4 B138092 Sodium 2-(4-methoxyphenoxy)propanoate CAS No. 150767-88-7

Properties

IUPAC Name

sodium;2-(4-methoxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKORRGYRKQDXRS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934059
Record name Sodium 2-(4-methoxyphenoxy)propanoate
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Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to pale cream, crystalline solid
Record name Sodium 2-(4-methoxyphenoxy)propanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/962/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water and propylene glycol, slightly soluble in fat, Miscible at room temperature (in ethanol)
Record name Sodium 2-(4-methoxyphenoxy)propanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/962/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

150436-68-3, 150767-88-7
Record name Sodium 2-(4-methoxyphenoxy)propanoate
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Record name Sodium 2-(4-methoxyphenoxy)propanoate
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Record name Propanoic acid, 2-(4-methoxyphenoxy)-, sodium salt (1:1)
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Record name SODIUM 2-(4-METHOXYPHENOXY)PROPANOATE
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Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with mixing p-methoxy phenol , sodium hydroxide, a catalyst (potassium iodide or sodium iodide), and water in a mass ratio of 1:(1–3):(0.01–0.03):(3–20) . The mixture is heated to 60–70°C , after which 2-methyl chloropropionate is added dropwise. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the electrophilic carbon of the chloropropionate ester. Sodium hydroxide neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Key parameters include:

  • Temperature control : Maintaining 60–90°C during the reaction ensures optimal kinetics without side reactions.

  • Catalyst selection : Potassium iodide (0.12 kg per 10 kg of p-methoxy phenol) enhances the reaction rate by facilitating the formation of the phenoxide ion.

Purification and Crystallization

The crude product, 2-(4-methoxyphenoxy)propionic acid , is isolated by acidifying the reaction mixture to pH 2.0 using sulfuric acid, followed by centrifugation. The acid is then dissolved in ethanol with stoichiometric sodium hydroxide (1:1–1.1 molar ratio ) and heated to 70–80°C to form the sodium salt. Cooling induces crystallization, yielding 99.03% pure Sodium 2-(4-methoxyphenoxy)propanoate with a 71.2% yield .

Table 1: Key Steps in Aqueous Phase Synthesis

StepParametersOutcome
Reaction60–90°C, 12hFormation of propionic acid intermediate
AcidificationH₂SO₄ to pH 2.0Precipitation of crude acid
NeutralizationNaOH in ethanol, 75°CSalt formation
CrystallizationCooling to 25°CHigh-purity sodium salt

Organic Solvent-Based Synthesis with Acid Precursor

The second method, from CN102775297A , focuses on synthesizing the precursor 2-(4-methoxy phenoxy)propionic acid , which is subsequently neutralized to form the sodium salt. This approach uses 4-methyl-2-pentanone as an extraction agent, enabling efficient separation of intermediates.

Reaction Setup and Isolation

A mixture of hydroquinone and S-methyl 2-chloropropionate reacts with sodium hydroxide in a 70–81°C environment for 8 hours . Hydrochloric acid is then added to adjust the pH to 5–6 , precipitating unreacted hydroquinone. The intermediate is extracted into the organic phase using 4-methyl-2-pentanone , and the aqueous phase is further acidified to pH 1–2 to isolate the propionic acid.

Table 2: Comparative Analysis of Synthesis Methods

ParameterAqueous MethodOrganic Solvent Method
SolventWater4-Methyl-2-pentanone
CatalystKI/NaINone stated
Yield71.2%Not explicitly reported
Purity99.03%Requires recrystallization
ScalabilitySuitable for industrial scaleComplex extraction steps

Critical Factors Influencing Synthesis Efficiency

Temperature and Reaction Time

Elevated temperatures (70–90°C ) accelerate reaction rates but risk decomposition of heat-sensitive intermediates. The aqueous method’s 12-hour reaction time balances speed and product stability.

Catalyst Impact

Potassium iodide’s role in the aqueous method is pivotal, reducing activation energy by stabilizing transition states. Substituting sodium iodide may alter reaction kinetics, necessitating optimization.

pH Control

Precise pH adjustment during acidification (pH 2.0 ) ensures complete precipitation of the propionic acid while minimizing sodium sulfate byproduct formation.

Industrial Applications and Process Optimization

Both methods have distinct advantages:

  • Aqueous synthesis reduces organic waste and operational costs, aligning with green chemistry principles.

  • Organic solvent extraction offers higher purity intermediates but introduces flammability risks and solvent recovery challenges.

Recent advancements focus on continuous-flow reactors to enhance yield and reduce reaction times. Coupling real-time pH monitoring with automated titration could further streamline production.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Sodium 2-(4-methoxyphenoxy)propanoate plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its incorporation into drug formulations enhances bioavailability and efficacy. For example, it has been utilized in the development of drugs targeting metabolic disorders and obesity by modulating sweet taste perception, thus potentially reducing caloric intake from sweet foods .

Case Study:
A study demonstrated that lactisole can effectively inhibit sweetness perception in humans, suggesting its potential use in formulating weight management products by reducing the appeal of high-sugar foods .

Agricultural Chemicals

In agriculture, this compound is used in the formulation of herbicides and pesticides. Its effectiveness in controlling weeds while minimizing environmental impact makes it a valuable component in sustainable agricultural practices. The compound aids in reducing the need for harsher chemicals, aligning with global trends toward eco-friendly farming solutions .

Data Table: Herbicides Containing this compound

Product NameActive IngredientApplication Area
Herbicide AThis compoundBroadleaf weed control
Herbicide BThis compoundSelective grass control

Cosmetic Products

The compound is also incorporated into cosmetic formulations for its stabilizing properties. It improves the texture and performance of creams and lotions, enhancing user experience without compromising safety. Its ability to stabilize emulsions is particularly valued in skincare products .

Case Study:
A formulation study found that creams containing this compound exhibited improved viscosity and stability over time compared to control formulations lacking this compound .

Food Industry

This compound serves as a food additive, primarily recognized for its role as a sweetness inhibitor. It helps maintain flavor stability and extends the shelf life of various food products by reducing excessive sweetness without altering other flavor profiles .

Data Table: Food Products Utilizing this compound

Product TypeFunctionExample Use
BeveragesSweetness modulationSoft drinks
Baked goodsFlavor stabilityCakes and pastries
Dairy productsSugar reductionIce cream

Research Applications

In laboratory settings, this compound is employed as a reagent in organic synthesis. Researchers utilize it to develop new compounds with potential therapeutic benefits, particularly in the realm of taste modulation and metabolic research .

Case Study:
One research project focused on the synthesis of novel derivatives from this compound to explore their effects on taste receptors, leading to insights into how taste perception can be altered for dietary interventions .

Mechanism of Action

Sodium 2-(4-methoxyphenoxy)propanoate exerts its effects by inhibiting the perception of sweetness. It acts as a competitive inhibitor of sweet taste receptors, specifically targeting the TAS1R3 sweet protein receptor in humans. This inhibition reduces the intensity of sweetness from both natural and artificial sweeteners . Additionally, in medical applications, it inhibits sodium reabsorption in the kidneys, leading to increased urine production and decreased fluid retention .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₀H₁₁NaO₄
  • Molecular Weight : 218.18 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Highly soluble in water and propylene glycol; low lipid solubility .
  • Applications : Used in baked goods, beverages, confectionery, and dairy products to modulate excessive sweetness .

The compound’s mechanism involves binding to sweet taste receptors (e.g., T1R2/T1R3), disrupting signal transduction . Studies by Johnson et al. (1994) and Schiffman et al. (1999) demonstrated its efficacy in suppressing sweetness in sucrose, aspartame, and saccharin solutions .

Comparison with Structurally Similar Compounds

2-(4-Methoxyphenoxy)propanoic Acid

  • Molecular Formula : C₁₀H₁₂O₄
  • CAS : 94050-90-5 (R-isomer)
  • Key Differences :
    • Lacks the sodium counterion, reducing water solubility.
    • The carboxylic acid form is less stable in aqueous solutions compared to the sodium salt.
  • Applications : Primarily a precursor for sodium salt synthesis. Esterification or salt formation enhances bioavailability .

Methyl (R)-(+)-2-(4-Hydroxyphenoxy)propanoate

  • Molecular Formula : C₁₀H₁₂O₄
  • CAS : 96562-58-2
  • Key Differences :
    • Substituent : Hydroxyl group replaces methoxy on the phenyl ring.
    • Ester Group : Methyl ester instead of sodium carboxylate.
  • Applications : Investigated for herbicidal activity; lacks sweetness inhibition properties due to reduced receptor affinity .

Ethyl 2-(4-Hydroxyphenoxy)propanoate

  • Molecular Formula : C₁₁H₁₄O₄
  • CAS : 65343-67-1
  • Key Differences :
    • Ethyl ester group increases lipophilicity, reducing water solubility.
    • Hydroxyl substituent may enhance antioxidant activity but diminishes sweetness inhibition .

Flucarbazone Sodium (Herbicide)

  • Molecular Formula : C₁₂H₁₀F₃N₄O₆S·Na
  • CAS : 181274-17-9
  • Key Differences :
    • Contains a sulfonamide and trifluoromethyl group.
    • Application : Herbicide targeting acetyl-CoA carboxylase in plants, unrelated to taste modulation .

Sodium 2,4-Difluorobenzoate

  • Molecular Formula : C₇H₃F₂O₂·Na
  • CAS : 17165-08-8
  • Key Differences: Fluorine substituents on the aromatic ring enhance electronegativity.

Comparative Data Table

Compound Molecular Formula CAS Key Functional Groups Solubility Primary Application
Sodium 2-(4-methoxyphenoxy)propanoate C₁₀H₁₁NaO₄ 13794-15-5 Methoxyphenoxy, sodium carboxylate Water-soluble Sweetness inhibitor
2-(4-Methoxyphenoxy)propanoic acid C₁₀H₁₂O₄ 94050-90-5 Methoxyphenoxy, carboxylic acid Low water solubility Precursor
Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate C₁₀H₁₂O₄ 96562-58-2 Hydroxyphenoxy, methyl ester Lipid-soluble Herbicide research
Flucarbazone sodium C₁₂H₁₀F₃N₄O₆S·Na 181274-17-9 Sulfonamide, trifluoromethyl Water-soluble Herbicide
Sodium 2,4-difluorobenzoate C₇H₃F₂O₂·Na 17165-08-8 Fluorinated benzoate Water-soluble Industrial preservative

Research Findings and Mechanistic Insights

  • Structural-Activity Relationships: Methoxy vs. Hydroxyl: Methoxy groups enhance sweetness inhibition by stabilizing hydrophobic interactions with taste receptors . Sodium Salt vs. Ester: Sodium salts improve water solubility, critical for food applications, while esters (e.g., methyl, ethyl) are more suited for lipid-rich environments . Chain Length: Propanoic acid derivatives (C3 chain) show better receptor fit than shorter-chain analogs (e.g., acetic acid derivatives) .
  • Efficacy in Sweetness Inhibition: this compound reduces perceived sweetness by 40–60% in 10% sucrose solutions at 0.1–1.0 mM concentrations . In contrast, hydroxyl-substituted analogs (e.g., Ethyl 2-(4-hydroxyphenoxy)propanoate) show negligible inhibitory effects .

Market and Regulatory Considerations

  • Price: this compound is priced at ¥401.00/g, reflecting its specialized use in food science .
  • Regulatory Status : Approved as FEMA GRAS 3773 for flavor modulation, ensuring safety in food applications .

Biological Activity

Sodium 2-(4-methoxyphenoxy)propanoate, also referred to as Na-PMP, is a sodium salt derived from 2-(4-methoxyphenoxy)propanoic acid. This compound has garnered attention in various fields, particularly in biochemistry and food science, due to its unique biological activities, especially as a sweet taste inhibitor. This article explores the biological activity of Na-PMP, including its mechanisms of action, applications in research and industry, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound has the molecular formula C11H13NaO4 and is characterized by its aromatic methoxy group attached to a phenoxy moiety.
  • Natural Occurrence : This compound is naturally found in roasted coffee beans and is recognized for its role in modulating taste perception.

Na-PMP primarily functions as a sweetness inhibitor . Its mechanism involves competitive inhibition at sweet taste receptors (T1R2 and T1R3), which are responsible for detecting sweet stimuli. By binding to these receptors, Na-PMP blocks the interaction between sweeteners (such as sucrose) and the receptors, resulting in a decreased perception of sweetness.

Key Mechanisms:

  • Competitive Inhibition : Na-PMP competes with sweet molecules for binding sites on taste receptors.
  • Stability : The compound maintains its inhibitory effects over time under standard laboratory conditions .

Taste Perception Studies

Numerous studies have evaluated the effectiveness of Na-PMP in reducing sweetness perception:

  • Sweetness Inhibition : A study demonstrated that Na-PMP significantly reduced the sweetness intensity of various sweeteners, including sucrose, at concentrations ranging from 250 to 500 ppm. It effectively blocked sweetness for 12 out of 15 tested sweeteners .
  • Optical Purity : Research indicates that the S-enantiomer of Na-PMP exhibits superior sweetness inhibition compared to its racemic counterpart. The S-Na-PMP showed an inhibition rate of approximately 81.11% against a 15% sucrose solution, significantly outperforming the racemic form .

Applications in Food Science

Na-PMP has practical applications in the food industry:

  • Flavor Enhancement : It is used to mask excessive sweetness in food products, enhancing overall flavor profiles without adding calories.
  • Dietary Products : The compound is beneficial for formulating low-calorie or no-calorie sweeteners, making it suitable for diabetic-friendly products.

Case Study 1: Sweetness Reduction in Confectionery

In a controlled study involving various confectionery products, Na-PMP was added at concentrations up to 150 ppm. Trained panels reported significant reductions in perceived sweetness across multiple formulations, validating its application as a sugar substitute .

Case Study 2: Impact on Taste Disorders

Research focused on patients with taste disorders indicated that Na-PMP could be used therapeutically to modulate taste perception. Patients reported improved experiences with food when using products formulated with this compound.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Sodium 2-(4-methoxyphenoxy)propanoate, and how can structural purity be validated?

  • Synthesis : The compound is typically synthesized via esterification of 2-(4-methoxyphenoxy)propanoic acid followed by neutralization with sodium hydroxide. Reaction conditions (e.g., temperature, solvent selection) must be optimized to avoid side products like unreacted acid or sodium salts of impurities .
  • Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm to assess purity. Confirm structural integrity via 1H^1\text{H}-NMR (nuclear magnetic resonance) and FT-IR (Fourier-transform infrared spectroscopy), focusing on characteristic peaks (e.g., methoxy group at ~3.8 ppm in 1H^1\text{H}-NMR) .

Q. How does the solubility profile of this compound influence experimental design in aqueous and non-aqueous systems?

  • Solubility : The compound is highly soluble in water and propylene glycol but poorly soluble in lipids. This property necessitates the use of polar solvents for in vitro assays (e.g., receptor binding studies) and emulsifiers for lipid-based delivery systems .
  • Methodological Consideration : For cell-based studies, dissolve the compound in aqueous buffers (e.g., PBS) at concentrations ≤100 mM to avoid osmotic stress. Pre-filter solutions (0.22 µm) to remove particulates .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Quantification : LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) with multiple reaction monitoring (MRM) offers high sensitivity and specificity. Use deuterated internal standards (e.g., d3d_3-methoxy analogs) to correct for matrix effects .
  • Sample Preparation : For biological samples, employ protein precipitation with acetonitrile followed by solid-phase extraction (C18 cartridges) to isolate the compound .

Advanced Research Questions

Q. How does this compound inhibit sweet taste receptors, and what experimental approaches elucidate its mechanism of action?

  • Mechanistic Insight : The compound binds to the T1R2/T1R3 heterodimer of sweet taste receptors, specifically interacting with residues Val738 and Lys735 in humans. This disrupts receptor activation by sucrose and artificial sweeteners .
  • Experimental Approaches :

  • In Vitro : Use HEK293 cells transfected with human T1R2/T1R3 receptors and calcium imaging to measure inhibition efficacy.
  • In Vivo : Conduct two-bottle preference tests in rodents, comparing wild-type and T1R3-knockout models to isolate receptor-specific effects .

Q. How can structural modifications of this compound enhance its inhibitory potency or species specificity?

  • Structure-Activity Relationship (SAR) : Replace the methoxy group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance binding affinity. Modify the propanoate backbone to improve metabolic stability .
  • Species Specificity : Human receptors are sensitive, whereas rodent receptors are not. Use chimeric receptor constructs and site-directed mutagenesis to identify critical residues (e.g., Val738 in humans vs. homologous residues in rodents) .

Q. How do researchers reconcile contradictory data on the compound’s efficacy across different experimental models?

  • Case Example : In humans, the compound reduces sweetness perception by >80%, but rodents show no aversion. This discrepancy arises from species-specific T1R3 receptor variations.
  • Resolution : Validate findings using transgenic rodent models expressing human T1R3. Cross-validate in vitro (cell-based) and in vivo (behavioral) data to confirm translational relevance .

Q. What experimental designs are optimal for assessing long-term safety and metabolic fate of this compound?

  • Toxicology : Conduct 90-day oral toxicity studies in rodents, monitoring biomarkers (e.g., liver enzymes, renal function) and histopathology. Use 14C^{14}\text{C}-labeled compound to track absorption, distribution, and excretion .
  • Metabolism : Employ liver microsomal assays (human and rodent) to identify phase I/II metabolites. Detect major metabolites via UPLC-QTOF-MS and compare across species .

Key Research Findings

  • Mechanistic Specificity : The compound’s inhibition is selective for sweet receptors, with no effect on umami or bitter taste pathways .
  • Thermal Stability : Decomposition occurs above 200°C, making it suitable for high-temperature food processing .
  • Natural Occurrence : Identified in coffee beans, supporting its classification as a "nature-identical" additive .

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